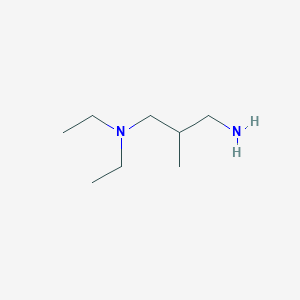
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12F2O3S It is a derivative of propanol where two hydrogen atoms are replaced by fluorine atoms, and it is esterified with 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1,1-difluoropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Applications De Recherche Scientifique
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-difluoropropan-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate: Similar structure but with an additional fluorine atom.
1,1-Difluoroethanol 4-methylbenzenesulfonate: Similar ester but with a shorter carbon chain.
1,1-Difluoropropan-2-yl benzenesulfonate: Similar ester but without the methyl group on the benzene ring.
Uniqueness
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is unique due to its specific fluorination pattern and the presence of the 4-methylbenzenesulfonate ester group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F2O3S |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
1,1-difluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F2O3S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8,10H,1-2H3 |
Clé InChI |
WRHMUTFOTZSVCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
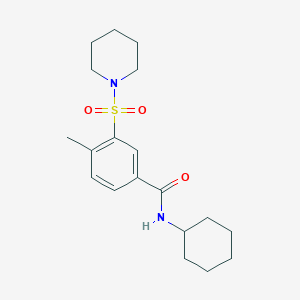
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)


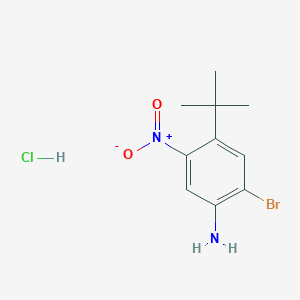

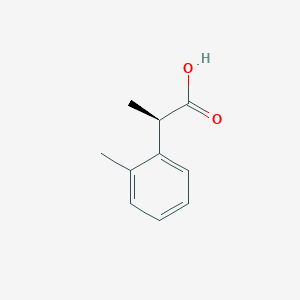
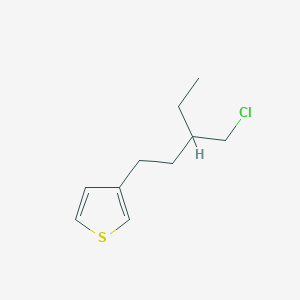

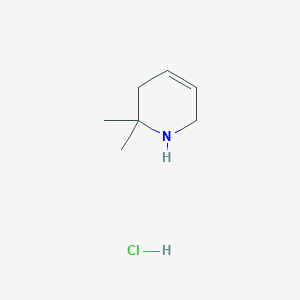
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
